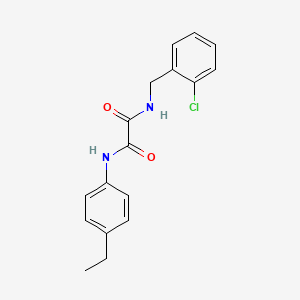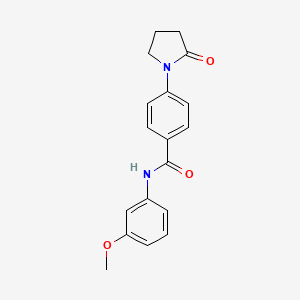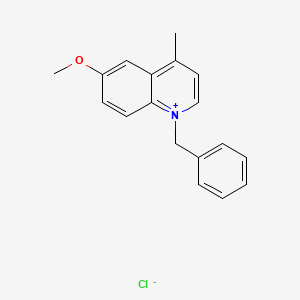![molecular formula C18H18ClF3N2O4S B5026873 N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5026873.png)
N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide” is a complex organic compound. It contains several functional groups, including an amide group (-CONH2), a sulfonyl group (-SO2-), and a trifluoromethyl group (-CF3). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the appropriate phenyl precursors. The trifluoromethyl group could be introduced using a variety of methods, including the use of reagents such as trifluoromethyltrimethylsilane or (trifluoromethyl)trimethylsilane. The amide group could be formed via a reaction with an appropriate amine .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The electron-withdrawing nature of the trifluoromethyl group could have interesting effects on the electronic structure of the molecule .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. For example, the amide group could participate in condensation reactions, and the trifluoromethyl group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could result in the formation of hydrogen bonds, which could affect the compound’s solubility and boiling point .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-4-chloro-3-(trifluoromethyl)anilino]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF3N2O4S/c1-28-10-9-23-17(25)12-24(29(26,27)14-5-3-2-4-6-14)13-7-8-16(19)15(11-13)18(20,21)22/h2-8,11H,9-10,12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLPPHZZEQBAMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN(C1=CC(=C(C=C1)Cl)C(F)(F)F)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[5-(4-morpholinyl)-2-nitrophenyl]amino}-1-propanol](/img/structure/B5026795.png)
![N-[(4-fluorophenyl)(4-methylphenyl)methyl]urea](/img/structure/B5026796.png)

![5-[(2-butyl-1H-imidazol-4-yl)methyl]-3-(3-methoxyphenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5026799.png)
![1-(naphtho[2,1-b]furan-1-ylacetyl)-4-phenylpiperazine](/img/structure/B5026800.png)
![4-benzyl-1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B5026803.png)
![3-(3-pyridinyl)-1-(2-quinolinyl)benzo[f]quinoline](/img/structure/B5026820.png)
![3-(2-chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5026835.png)
![N~1~-[2-(4-fluorophenyl)ethyl]-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5026849.png)

![2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B5026856.png)
![5-acetyl-4-(2-chlorophenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5026858.png)
![1-{2-[(4-ethoxyphenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5026864.png)
